CNX-774

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

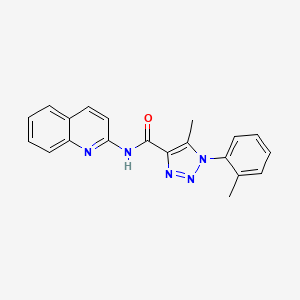

CNX-774 is a highly selective and irreversible inhibitor of Bruton’s tyrosine kinase (BTK). It is known for its potent inhibitory activity towards BTK, with an IC50 value of less than 1 nanomolar in biochemical assays . This compound has shown significant promise in the treatment of B-cell malignancies and autoimmune disorders due to its ability to form a covalent bond with the cysteine 481 residue within the ATP binding site of BTK .

Mechanism of Action

Target of Action

CNX-774 primarily targets Bruton’s Tyrosine Kinase (BTK) . BTK is a crucial terminal kinase enzyme in the B-cell antigen receptor (BCR) signaling pathway, playing a significant role in B-cell development, differentiation, and functioning . It has also been implicated in the initiation, survival, and progression of mature B-cell lymphoproliferative disorders .

Mode of Action

This compound is highly selective for BTK and forms a ligand-directed covalent bond with the Cys-481 residue within the ATP binding site of the enzyme . In biochemical and cellular assays, this compound demonstrates potent inhibitory activity towards BTK .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the B-cell antigen receptor (BCR) signaling pathway . By inhibiting BTK, this compound disrupts this pathway, affecting normal B-cell development, differentiation, and functioning .

In addition, this compound has been found to inhibit equilibrative nucleoside transporter 1 (ENT1), which mediates resistance to the DHODH inhibitor brequinar (BQ) by taking up extracellular uridine .

Result of Action

The inhibition of BTK by this compound leads to a disruption in the BCR signaling pathway, affecting B-cell development and functioning . This can have significant effects in the context of B-cell malignancies and autoimmune disorders .

In addition, this compound’s inhibition of ENT1 leads to increased sensitivity of certain cell lines to the DHODH inhibitor brequinar (BQ), leading to profound cell viability loss and pyrimidine starvation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CNX-774 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carefully controlled to maintain consistency and quality. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

CNX-774 undergoes several types of chemical reactions, including:

Covalent Bond Formation: This compound forms a covalent bond with the cysteine 481 residue within the ATP binding site of BTK.

Inhibition of Enzymatic Activity: It inhibits the activity of BTK by blocking its ATP binding site.

Common Reagents and Conditions

The synthesis and reactions involving this compound typically use reagents such as pyrimidine derivatives, anilines, and various solvents. Reaction conditions are optimized to achieve high selectivity and potency .

Major Products Formed

The primary product formed from the reactions involving this compound is the covalently bonded complex with BTK, which results in the inhibition of BTK activity .

Scientific Research Applications

CNX-774 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to CNX-774 in terms of their mechanism of action and therapeutic applications. These include:

Ibrutinib: Another BTK inhibitor with a similar mechanism of action.

GDC-0834: A selective BTK inhibitor under clinical investigation.

HM-71224:

CC-292: A BTK inhibitor being studied for its effects on B-cell malignancies.

ONO-4059: A BTK inhibitor with promising preclinical and clinical data.

Uniqueness of this compound

This compound is unique due to its high selectivity and irreversible binding to BTK. Its ability to form a covalent bond with the cysteine 481 residue within the ATP binding site of BTK sets it apart from other inhibitors. This covalent modification results in prolonged inhibition of BTK activity, making this compound a potent and effective therapeutic agent .

Properties

IUPAC Name |

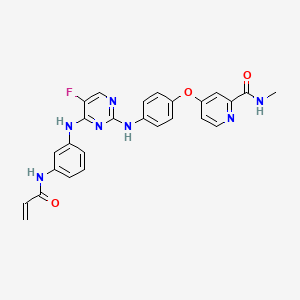

4-[4-[[5-fluoro-4-[3-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN7O3/c1-3-23(35)31-17-5-4-6-18(13-17)32-24-21(27)15-30-26(34-24)33-16-7-9-19(10-8-16)37-20-11-12-29-22(14-20)25(36)28-2/h3-15H,1H2,2H3,(H,28,36)(H,31,35)(H2,30,32,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLHQJDAUIPZFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: While the provided research articles don't delve into the specific binding interactions between CNX-774 and BTK, they demonstrate that this compound effectively inhibits BTK activity. This inhibition, in turn, leads to several downstream effects, primarily by interfering with B-cell receptor (BCR) signaling: []

- Reduced myeloid cell recruitment: this compound significantly reduces the recruitment of neutrophils and monocytes to the site of inflammation by impairing chemotaxis and decreasing chemokine secretion by macrophages. []

- Suppression of cancer cell invasion and migration: In breast cancer cells, this compound effectively inhibits TPA-induced invasion and migration. This effect is linked to the suppression of matrix metalloproteinase-9 (MMP-9) expression via inhibition of the PLCγ2/PKCβ/NF-κB/AP-1 pathway. []

ANone: The provided research highlights the following regarding this compound's efficacy:

- In vitro: this compound effectively inhibits chemotaxis of human monocytes and murine macrophages towards various chemoattractants. It also significantly reduces chemokine secretion by tissue-resident macrophages. [] Furthermore, it demonstrates potent inhibition of TPA-induced invasion and migration in MCF-7 breast cancer cells. []

- In vivo: In a zymosan-induced peritonitis model, this compound effectively reduces neutrophil and monocyte recruitment to the site of inflammation. []

A: Yes, the research mentions several other BTK inhibitors, including Ibrutinib, Acalabrutinib, ONO-4059, Olumatinib, and LFM-A13. [] These compounds represent potential alternatives to this compound, and their efficacy profiles are currently being investigated. Furthermore, targeting other components of the BCR signaling pathway or downstream pathways involved in inflammation and cancer progression could offer alternative therapeutic strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

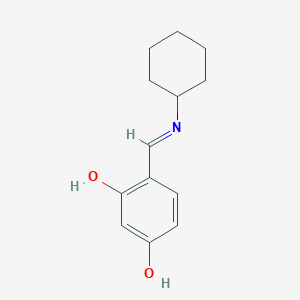

![1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-7-[3-methoxy-4-(1-methylpiperidin-4-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611890.png)

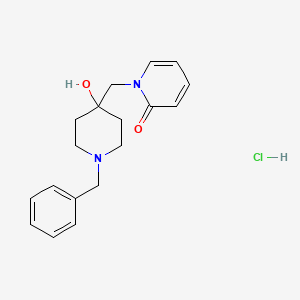

![1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611892.png)

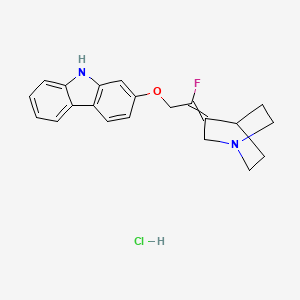

![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)